

An In-depth Technical Guide to 2,2'-Dinaphthyl Ketone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2'-Dinaphthyl ketone

Cat. No.: B1589405

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its effective application. This guide is structured to provide not just a collection of data on **2,2'-Dinaphthyl Ketone**, but a cohesive narrative that explains the why behind its properties and reactivity. Every piece of information, from its fundamental properties to its synthesis and potential applications, is presented to empower researchers to utilize this compound with confidence and ingenuity. The protocols and data herein are designed to be self-validating, grounded in established chemical principles and supported by verifiable sources.

Section 1: Core Chemical Identity and Physicochemical Properties

2,2'-Dinaphthyl ketone, a symmetrical aromatic ketone, possesses a rigid, sterically hindered structure dominated by two naphthalene rings bridged by a carbonyl group. This unique architecture dictates its physical and chemical behavior.

Identifier:

- CAS Number: 613-56-9[\[1\]](#)[\[2\]](#)

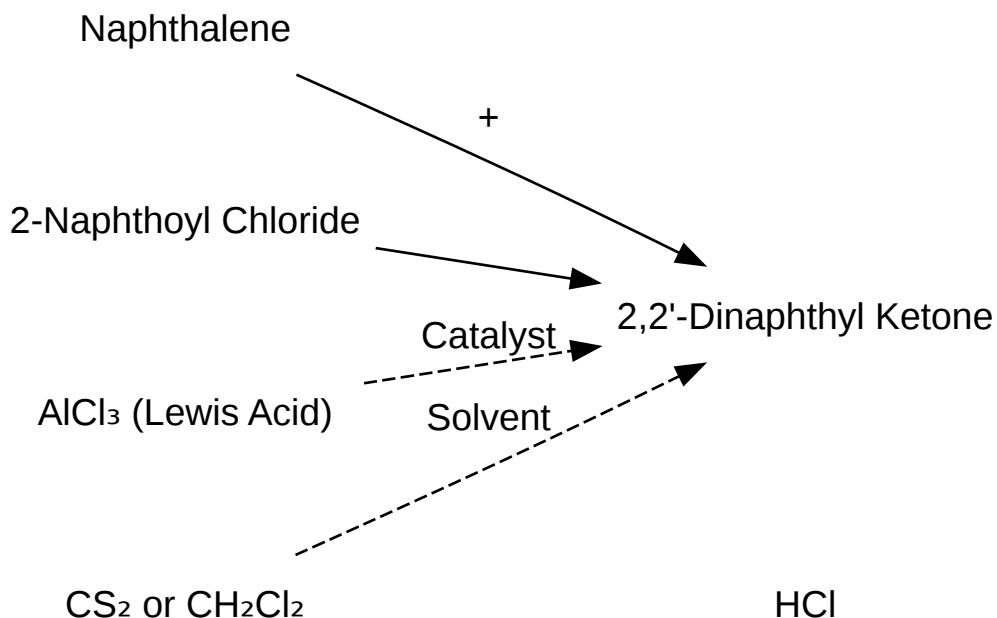
Molecular Formula: C₂₁H₁₄O[1]

Molecular Weight: 282.34 g/mol [1][2]

Physicochemical Data Summary:

Property	Value	Source(s)
Melting Point	164.5 °C	[3]
Boiling Point	485.7 ± 14.0 °C (Predicted)	[3]
Appearance	Likely a solid at room temperature, given the high melting point.	Inferred
Solubility	Expected to have poor solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and acetone.[4][5]	Inferred from the properties of aromatic ketones.[4][5]

The high melting point is a direct consequence of the molecule's significant van der Waals forces and potential for crystal lattice packing afforded by its planar aromatic systems. Its nonpolar nature, owing to the large hydrocarbon framework, governs its solubility profile, rendering it miscible with organic solvents while being largely immiscible with aqueous media.


Section 2: Synthesis of 2,2'-Dinaphthyl Ketone

The construction of the **2,2'-dinaphthyl ketone** scaffold can be approached through several synthetic strategies. Below, we detail two plausible and effective methods.

Method 1: Friedel-Crafts Acylation of Naphthalene with 2-Naphthoyl Chloride

This is a classic and reliable method for forging the aryl-carbonyl bond. The causality behind this experimental design lies in the generation of a highly electrophilic acylium ion that is then attacked by the electron-rich naphthalene ring.

Reaction Scheme:

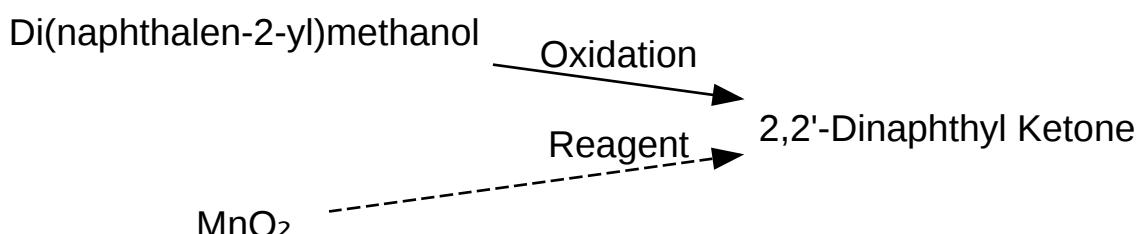
[Click to download full resolution via product page](#)

A schematic of the Friedel-Crafts acylation reaction.

Experimental Protocol:

- Preparation of 2-Naphthoyl Chloride:
 - In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 2-naphthoic acid (1.0 eq).
 - Add thionyl chloride (SOCl_2) (excess, e.g., 5-10 eq) as both reagent and solvent.
 - Gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO_2 gas ceases.
 - Remove the excess thionyl chloride under reduced pressure to obtain crude 2-naphthoyl chloride, which can be used directly or purified by distillation or recrystallization.[6][7]
- Friedel-Crafts Acylation:

- To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as carbon disulfide (CS_2) or dichloromethane (CH_2Cl_2).
- Add anhydrous aluminum chloride ($AlCl_3$) (1.1 - 1.5 eq) to the solvent and cool the mixture in an ice bath.
- Slowly add a solution of 2-naphthoyl chloride (1.0 eq) in the same solvent to the stirred suspension of $AlCl_3$. This will form the acylium ion complex.
- To this mixture, add a solution of naphthalene (1.0 eq) in the same solvent dropwise, maintaining the low temperature. The reaction is typically kinetically controlled to favor substitution at the 1-position of naphthalene, however, thermodynamic control can lead to the 2-substituted product.^{[8][9][10]} For the synthesis of the 2,2'-isomer, careful control of reaction conditions is crucial.
- After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **2,2'-dinaphthyl ketone**.


Causality and Trustworthiness: The use of an anhydrous Lewis acid like $AlCl_3$ is critical for the formation of the reactive acylium ion from the acyl chloride. The reaction must be conducted under anhydrous conditions as $AlCl_3$ reacts violently with water. The quenching step with acidified ice water hydrolyzes the aluminum complexes and separates the product. The

subsequent workup removes unreacted starting materials and byproducts, ensuring the purity of the final compound.

Method 2: Oxidation of Di(naphthalen-2-yl)methanol

This method is suitable if the corresponding secondary alcohol is readily available or can be synthesized.

Reaction Scheme:

[Click to download full resolution via product page](#)

Oxidation of the corresponding alcohol to the ketone.

Experimental Protocol:

- To a solution of di(naphthalen-2-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM), add an excess of an oxidizing agent such as manganese dioxide (MnO₂) (e.g., 10 eq).^[3]
- Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed (monitored by TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.
- Wash the Celite pad with the solvent.
- Combine the filtrate and washings, and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography to obtain **2,2'-dinaphthyl ketone**.^[3]

Causality and Trustworthiness: MnO₂ is a mild and selective oxidizing agent for benzylic and allylic alcohols, minimizing the risk of over-oxidation or side reactions. The heterogeneous nature of the reaction simplifies the workup, as the oxidant and its reduced form can be easily removed by filtration.

Section 3: Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of **2,2'-dinaphthyl ketone** is essential for its identification and characterization.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of **2,2'-dinaphthyl ketone** is expected to be complex due to the presence of multiple aromatic protons. The signals will appear in the aromatic region, typically between 7.0 and 9.0 ppm.^[11] Protons closer to the electron-withdrawing carbonyl group will be deshielded and appear further downfield. Due to the symmetry of the molecule, the number of distinct signals will be less than the total number of protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide valuable information about the carbon framework. Key expected signals include:

- Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically between 190 and 200 ppm for aromatic ketones.^{[12][13]}
- Aromatic Carbons: A series of signals in the range of 120-140 ppm.^{[12][13]} The quaternary carbons will generally show weaker signals.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For aromatic ketones, this peak is typically observed in the range of

1660-1700 cm^{-1} .^{[14][15]} Other characteristic bands will include C-H stretching of the aromatic rings (around 3000-3100 cm^{-1}) and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm^{-1} region).

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak (M^+) should be readily observable at $\text{m/z} = 282.34$. Fragmentation patterns would likely involve the loss of the carbonyl group (CO) and cleavage of the naphthalene rings.

Section 4: Chemical Reactivity and Potential Applications

The reactivity of **2,2'-dinaphthyl ketone** is primarily centered around the carbonyl group and the aromatic naphthalene rings.

Reactions of the Carbonyl Group:

- Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This can include reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) to form tertiary alcohols, and reduction with hydride reagents (e.g., NaBH_4 , LiAlH_4) to yield the corresponding secondary alcohol, di(naphthalen-2-yl)methanol.
[\[16\]](#)
- Wittig Reaction: Reaction with phosphorus ylides can be used to convert the carbonyl group into a carbon-carbon double bond.
- Reductive Amination: In the presence of a reducing agent and an amine, the ketone can be converted into an amine.

Reactions of the Naphthalene Rings:

- Electrophilic Aromatic Substitution: The naphthalene rings can undergo further electrophilic substitution reactions, although the carbonyl group is deactivating, directing incoming electrophiles to the meta-positions relative to the point of attachment.

Potential Applications:

While specific, large-scale applications of **2,2'-dinaphthyl ketone** are not extensively documented, its structure suggests potential utility in several areas of research and development:

- Organic Synthesis Intermediate: Its rigid, well-defined structure makes it a valuable building block for the synthesis of more complex polycyclic aromatic hydrocarbons, heterocyclic compounds, and chiral ligands for asymmetric catalysis.[\[17\]](#)
- Materials Science: The extended π -system of the naphthalene rings suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
- Photochemistry: Aromatic ketones are known to be photoactive and can participate in photochemical reactions, such as [2+2] cycloadditions.[\[18\]](#) This property could be exploited in photopolymerization or other light-driven chemical transformations.

Section 5: Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific, comprehensive safety data sheet (SDS) for **2,2'-dinaphthyl ketone** is not readily available, a conservative approach based on analogous compounds is warranted.

Expected Hazards:

- Skin and Eye Irritation: Aromatic ketones can be irritating to the skin and eyes upon contact.[\[19\]](#)
- Respiratory Tract Irritation: Inhalation of the dust may cause respiratory tract irritation.[\[19\]](#)
- Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[\[20\]](#)

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
- Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[19]
- Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2'-DINAPHTHYL KETONE | 613-56-9 [chemicalbook.com]
- 2. 2,2'-Dinaphthyl ketone | CymitQuimica [cymitquimica.com]
- 3. 2,2'-萘基酮 | 613-56-9 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. nbino.com [nbino.com]

- 7. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 9. myttx.net [myttx.net]
- 10. researchgate.net [researchgate.net]
- 11. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. jackwestin.com [jackwestin.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. fishersci.com [fishersci.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2'-Dinaphthyl Ketone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589405#2-2-dinaphthyl-ketone-cas-number-and-properties\]](https://www.benchchem.com/product/b1589405#2-2-dinaphthyl-ketone-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com